molecular formula C20H17F2NO4S B3014008 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide CAS No. 877816-14-3

3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide

Cat. No. B3014008
CAS RN: 877816-14-3
M. Wt: 405.42
InChI Key: XZPGYQAOUKJXFO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide are not well-documented in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide are not well-documented in the literature .

Scientific Research Applications

Fluorinated Heterocycles in Pharmaceutical Development

Fluorinated heterocycles, such as those derivable from or related to 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide, play a crucial role in pharmaceutical and agrochemical industries. Wu et al. (2017) discussed the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, leading to compounds with potential application in drug development (Wu et al., 2017).

Furan-Based Polymers for Electronic Applications

Furan derivatives are key in the design of donor-acceptor polymers for electronic applications. İçli-Özkut et al. (2013) synthesized furan and benzochalcogenodiazole-based polymers via a donor–acceptor approach, highlighting the potential of furan derivatives in creating materials with desirable electronic properties (İçli-Özkut et al., 2013).

Sustainable Alternatives to Traditional Polymers

The push for sustainable materials has led to the exploration of furan-based polyamides as alternatives to petrochemically derived polymers. Jiang et al. (2015) investigated the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides, demonstrating the potential of furan derivatives in creating high-performance, environmentally friendly materials (Jiang et al., 2015).

Advanced Synthesis Techniques for Complex Molecules

The complexity of molecular synthesis often requires innovative techniques. The study by Ma et al. (2005) on the Pd(II)-catalyzed oxidative heterodimerization of 2,3-allenamides and 1,2-allenyl ketones opens new pathways for synthesizing polysubstituted furanimines, potentially applicable in various chemical and pharmaceutical contexts (Ma et al., 2005).

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide is not well-documented in the literature.

properties

IUPAC Name

3,4-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S/c1-13-4-7-15(8-5-13)28(25,26)19(18-3-2-10-27-18)12-23-20(24)14-6-9-16(21)17(22)11-14/h2-11,19H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPGYQAOUKJXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(furan-2-yl)-2-tosylethyl)benzamide

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